molecular formula C7H4Br2N2S B3049924 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole CAS No. 2255-78-9

4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole

Cat. No.: B3049924
CAS No.: 2255-78-9
M. Wt: 308 g/mol
InChI Key: UBUAJYFTFANRQH-UHFFFAOYSA-N
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Description

4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole (CAS: 2255-78-9) is a brominated benzothiadiazole derivative with the molecular formula C₇H₄Br₂N₂S and a molecular weight of 308.00 g/mol. It features two bromine substituents at positions 4 and 7-methyl on the benzothiadiazole core, contributing to its electron-deficient character and utility in cross-coupling reactions, organic electronics, and pharmaceutical intermediates . Key properties include a topological polar surface area of 54 Ų, XLogP3 value of 3, and a single rotatable bond, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-bromo-7-(bromomethyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAJYFTFANRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465225
Record name 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2255-78-9
Record name 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole typically involves the bromination of benzo[1,2,5]thiadiazole derivatives. One common method includes the reaction of 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole with bromine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various functionalized benzo[1,2,5]thiadiazole derivatives .

Scientific Research Applications

Mechanochromic Properties

4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole exhibits mechanochromic properties, which allow it to change color in response to mechanical stress. This characteristic makes it suitable for applications in sensors and materials that require responsiveness to physical stimuli.

Organic Electronics

This compound serves as a monomer for the synthesis of light-emitting and conducting polymers used in organic electronics. Its ability to form conjugated systems through polymerization reactions (such as Suzuki-Miyaura coupling) enables the development of advanced materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

ApplicationDescription
OLEDsUsed in the fabrication of light-emitting layers for efficient displays.
DSSCsActs as a sensitizer to enhance light absorption and conversion efficiency.

Reactivity

The bromine substituents in 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole facilitate various chemical reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles (e.g., amines), leading to the formation of new derivatives with altered properties .
  • Electrophilic Aromatic Substitution : The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that modify its reactivity further .

Fluorophore Applications

4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole has shown potential as a fluorophore, useful in biological imaging techniques. Its ability to interact with biomolecules enables visualization under specific conditions, which is critical for studying cellular processes.

Cellular Interaction Studies

Research indicates that this compound can modulate enzyme activity and gene expression by binding to various biomolecules. Techniques such as fluorescence spectroscopy are used to study these interactions, providing insights into its role in cellular signaling pathways and metabolic processes .

Case Study 1: Polymer Synthesis

A study demonstrated the successful synthesis of conjugated polymers using 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole as a monomer. The resulting polymers exhibited enhanced electrical conductivity and photoluminescence properties suitable for OLED applications.

In another investigation, the compound was evaluated for its effects on protein conformation and activity. Results indicated that it could influence cellular functions by altering binding interactions with proteins involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic electronics, it may interact with other components to enhance electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Benzothiadiazole Isomers

(a) 4,7-Dibromobenzo[c][1,2,5]thiadiazole
  • Structure : Bromination at positions 4 and 7 on the benzene ring.
  • Synthesis : Prepared via direct bromination of benzo[c][1,2,5]thiadiazole using Br₂ in HBr, achieving high yields (>80%) .
  • Applications : Widely used in Suzuki-Miyaura couplings for photovoltaic polymers (e.g., PCE up to 8.5% in organic solar cells) .
(b) 4,7-Dibromobenzo[d][1,2,3]thiadiazole
  • Structure : Isomeric thiadiazole ring with bromines at positions 4 and 5.
  • Synthesis : Requires N-bromosuccinimide (NBS) in concentrated H₂SO₄ (16 h at 50°C), yielding <50% due to harsh conditions .
  • Reactivity : Less reactive in electrophilic substitutions compared to [1,2,5]-isomers, attributed to electronic and steric differences .

Fluorinated and Thienyl-Substituted Derivatives

(a) 4-Bromo-7-(5-bromo-4-octylthien-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole (TFBTBr₂)
  • Structure : Incorporates fluorine at positions 5,6 and a brominated thienyl group.
  • Photovoltaic Performance : Achieves PCE >10% in medium-bandgap copolymers due to enhanced electron-withdrawing effects .
  • Electrochemical Properties: Lower LUMO (-3.8 eV) compared to non-fluorinated analogs (-3.5 eV), improving charge transport .
(b) 4-Bromo-8-(thiophen-2-yl)benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)
  • Structure : Bis-thiadiazole core with bromine and thienyl substituents.
  • Applications: Used in monoarylated derivatives for organic photovoltaics via Pd-catalyzed C–H arylation (yields: 30–32%) .

Comparison Table 2: Electronic and Application Differences

Compound LUMO (eV) Bandgap (eV) Key Application Yield in Cross-Coupling
4-Bromo-7-bromomethyl-[1,2,5]thiadiazole -3.2 2.8 Pharmaceutical intermediates 26% (asymmetric)
TFBTBr₂ -3.8 1.9 Organic solar cells 92%
Bis-thiadiazole derivatives -4.1 1.7 Electron-transport layers 30–32%

Brominated Heterocyclic Analogs

(a) 4-Bromo-2,1,3-benzothiadiazole
  • Structure : Single bromine at position 4.
  • Synthesis : Direct bromination of benzothiadiazole (CAS: 22034-13-5).
  • Utility : Precursor for fluorescent dyes and OLEDs .
(b) 4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole
  • Structure : Bromine at position 4, nitro group at 6.
  • Handling : Requires strict safety protocols (P210: avoid ignition sources) due to thermal instability .

Research Findings and Trends

  • Asymmetric Synthesis : Asymmetric benzothiadiazoles (e.g., 4-bromo-7-(thiophen-2-yl) derivatives) exhibit lower yields (26%) compared to symmetric analogs (73–92%) due to steric hindrance .
  • Electron-Deficient Cores : Bis-thiadiazoles (e.g., benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)) show ultrahigh electron deficiency (LUMO: -4.1 eV), enabling n-type semiconductor applications .
  • Biological Activity : Thiadiazole derivatives with bromine substituents demonstrate insecticidal and fungicidal properties, though 4-bromo-7-bromomethyl variants are underexplored in this domain .

Biological Activity

4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole is a heterocyclic compound characterized by its unique structure, which includes a thiadiazole ring fused to a benzene derivative. The molecular formula of this compound is C7H4Br2N2S, and it has garnered attention for its potential biological activities and applications in various fields including materials science and biochemistry.

The compound features multiple bromine substituents that influence its chemical reactivity. The presence of bromine atoms allows for nucleophilic substitution reactions and electrophilic aromatic substitution due to the electron-withdrawing nature of the thiadiazole moiety. This reactivity is crucial for the synthesis of derivatives that may exhibit altered biological or physical properties.

Biological Activity

Research indicates that 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole interacts with various biological systems, influencing cellular functions by modulating enzyme activity and gene expression. The compound has shown potential as a fluorophore, enabling visualization of cellular components under specific conditions. Its interactions with electron donor-acceptor systems are significant for understanding its role in biochemical pathways.

While specific mechanisms of action for 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole remain under investigation, studies suggest that it can alter protein conformation and activity through binding interactions with biomolecules. Techniques such as fluorescence spectroscopy and surface plasmon resonance have been employed to elucidate binding affinities and mechanisms.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves multi-step organic reactions, including bromination followed by functionalization to introduce the dibromomethyl group. Researchers have optimized various synthetic routes to enhance yield and purity while allowing modifications to the substituents on the thiadiazole ring .
  • Biological Evaluation : Interaction studies have revealed that 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole can bind to various biomolecules. This binding is crucial for its potential applications in drug development and biochemical research .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Enzyme Modulation : In vitro studies demonstrated that 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole can modulate the activity of specific enzymes involved in metabolic pathways. For instance, it was shown to affect enzyme kinetics in cellular assays .
  • Cellular Imaging : The compound has been utilized as a fluorescent probe in cellular imaging studies, allowing researchers to visualize cellular components and track biological processes in real-time .
  • Pharmacological Potential : Preliminary pharmacological assessments indicate that this compound may exhibit anti-cancer properties by influencing cell proliferation pathways .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in reactivity and biological activity:

Compound NameMolecular FormulaUnique Features
4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazoleC7H4Br2N2SMultiple bromine substituents; potential fluorophore
4-Chloro-7-(dibromomethyl)benzo[c][1,2,5]thiadiazoleC7H3Br2ClN2SChlorine instead of bromine; distinct electronic properties
4-Iodo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazoleC7H3Br2IN2SIodine introduces different steric effects

Q & A

Basic: What are the standard synthetic routes for preparing 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole, and how do reaction conditions impact product purity?

The synthesis typically involves sequential bromination and alkylation of benzo[1,2,5]thiadiazole precursors. A common route starts with dibromination of benzo[1,2,5]thiadiazole using bromine (Br₂) in the presence of FeCl₃ as a catalyst, yielding 4,7-dibromo derivatives. Subsequent alkylation with bromomethylating agents (e.g., N-bromosuccinimide under UV light) introduces the bromomethyl group. Key factors include:

  • Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.
  • Stoichiometry : 2.2 equivalents of Br₂ ensures complete di-substitution.
  • Solvent choice : Anhydrous DMF or THF prevents hydrolysis of the bromomethyl group.
    Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) achieves >95% purity. Yields range from 60–75% depending on alkylation efficiency .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole?

  • ¹H/¹³C NMR : Distinct signals for bromomethyl protons (δ 4.5–4.8 ppm) and aromatic carbons (δ 120–140 ppm).
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation confirm molecular weight.
  • X-ray crystallography : Resolves bond lengths (C-Br: ~1.89 Å) and dihedral angles (e.g., 15° between thiadiazole and benzene rings). Non-covalent Br···S interactions (3.4–3.6 Å) influence crystal packing .

Advanced: How can researchers address contradictory reactivity data observed in palladium-catalyzed cross-coupling reactions involving this compound?

Contradictions often arise from competing reactivity at C4-bromo vs. C7-bromomethyl sites. Systematic approaches include:

Catalyst screening : Pd(PPh₃)₄ favors C4 substitution, while Pd(dba)₂/XPhos targets C2.

Kinetic studies : Use deuterated analogs to track substitution rates via ¹H NMR.

Computational modeling : DFT calculations (B3LYP/6-31G*) show C7-bromomethyl has lower activation energy (ΔG‡ = 22.3 kcal/mol) than C4-bromo (ΔG‡ = 25.1 kcal/mol) due to reduced steric hindrance .

Advanced: What computational chemistry approaches best predict the electronic properties of derivatives of this compound?

  • DFT with hybrid functionals : B3LYP (25% exact exchange) accurately predicts HOMO-LUMO gaps (3.2–3.5 eV) and charge distribution.
  • TD-DFT : Simulates UV-Vis absorption spectra, showing π→π* transitions at 350–400 nm.
  • Relativistic basis sets : 6-311++G** accounts for bromine’s heavy-atom effects, reducing orbital energy errors to ±0.1 eV .

Application: How does this compound serve as a building block in NIR-absorbing organic semiconductors?

When copolymerized with electron-rich units (e.g., thiophene), it forms low-bandgap polymers (1.3–1.4 eV) for NIR absorption (800–1000 nm). Key design parameters:

  • Regiochemistry : Head-to-tail polymerization enhances conjugation.
  • Side-chain engineering : Long alkyl chains (C12) on the bromomethyl group improve solubility (up to 15 mg/mL in chloroform).
  • Device optimization : Power conversion efficiencies >10% achieved in organic solar cells .

Advanced: What strategies mitigate steric effects in Suzuki-Miyaura couplings at the bromomethyl site?

  • Ligand design : Bulky ligands like SPhos reduce catalyst poisoning.
  • Microwave irradiation : Accelerates coupling (150°C, 30 min), improving yields from 45% to 78%.
  • Sequential coupling : Prioritize less hindered C4-bromo before C7-bromomethyl substitution .

Methodological: How to resolve discrepancies in reported reduction potentials of derivatives?

Standardize measurements by:

  • Reference electrodes : Use Ag/AgCl (3 M KCl) for consistency.
  • Solvent effects : Compare results in acetonitrile (ε = 37.5) vs. DMF (ε = 36.7).
  • Cyclic voltammetry : Scan rates of 100 mV/s minimize capacitive currents. DFT-calculated potentials serve as benchmarks, reducing experimental variability by 0.2 V .

Advanced: What role does steric hindrance play in nucleophilic substitution reactions?

Steric bulk at C7-bromomethyl slows SN2 reactions. Mitigation strategies:

  • Solvent polarity : Polar aprotic solvents (DMSO) stabilize transition states.
  • Nucleophile strength : Use softer nucleophiles (e.g., thiophenolate vs. hydroxide) to reduce steric demand.
    Kinetic studies show a 3× rate decrease for C7 vs. unhindered analogs .

Application: How is this compound utilized in photodynamic therapy (PDT) agents?

As a photosensitizer precursor, it enhances singlet oxygen (¹O₂) generation via:

  • Aggregation-induced emission (AIE) : Bromine atoms improve intersystem crossing efficiency.
  • NIR activation : Conjugation with AIEgens shifts absorption to 700–800 nm, enabling deep-tissue PDT.
    In vitro studies show 80% cancer cell death under 650 nm light (10 J/cm²) .

Methodological: How to analyze competing reaction pathways in bromomethyl group functionalization?

  • Isotopic labeling : ¹³C-labeled bromomethyl groups track substitution via 2D NMR.
  • Competition experiments : React with equimolar nucleophiles (e.g., PhS⁻ vs. CN⁻) to quantify selectivity.
  • Computational docking : Molecular dynamics simulations identify steric/electronic preferences for specific pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole
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4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole

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